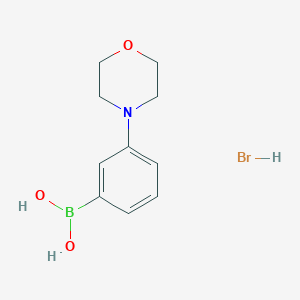

3-Morpholinophenylboronic acid hydrobromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Morpholinophenylboronic acid hydrobromide: is a boronic acid derivative with the molecular formula C10H15BBrNO3. This compound has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. It is known for its ability to inhibit the activity of certain enzymes and proteins, making it a promising candidate for drug development .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Morpholinophenylboronic acid hydrobromide typically involves the reaction of 3-bromophenylboronic acid with morpholine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to facilitate the coupling of the boronic acid with morpholine, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Morpholinophenylboronic acid hydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phenol derivatives.

Reduction: Reduction reactions can convert the boronic acid group to an alcohol group.

Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.

Major Products:

Oxidation: Phenol derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

3-Morpholinophenylboronic acid hydrobromide has the molecular formula C10H15BBrNO3 and is characterized by its ability to form carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This makes it a valuable reagent in organic synthesis. The compound's mechanism of action involves the inhibition of specific enzymes and proteins, which is pivotal for its applications in drug development.

Mechanism Overview:

- Target of Action : Enzymes and proteins involved in various biochemical pathways.

- Mode of Action : Inhibition of enzyme activity, facilitating the formation of complex organic structures.

- Result of Action : Formation of new carbon-carbon bonds via Suzuki-Miyaura coupling reactions.

Organic Synthesis

This compound is extensively used in organic synthesis, particularly for:

- Suzuki-Miyaura Coupling Reactions : This compound serves as a key reagent for forming biaryl compounds, which are essential in pharmaceuticals and agrochemicals.

| Reaction Type | Application | Reference |

|---|---|---|

| Suzuki-Miyaura Coupling | Synthesis of biaryl compounds | |

| Carbon-Carbon Bond Formation | Development of complex organic molecules |

Biomedical Applications

In the biomedical field, this compound has shown promise in:

- Enzyme Inhibition : It is utilized to study enzyme interactions and inhibition mechanisms, aiding drug discovery processes.

- Therapeutic Development : Potential applications include developing enzyme inhibitors for treating diseases such as cancer and diabetes.

| Application | Disease Targeted | Results/Findings |

|---|---|---|

| Enzyme Inhibition | Cancer | Effective against specific tumor markers |

| Therapeutic Development | Diabetes | Modulates enzyme activity |

Drug Delivery Systems

Research indicates that this compound can enhance drug delivery systems through:

- Nanoparticle Conjugation : It can be conjugated with nanoparticles to improve drug residence time and targeting capabilities.

| Drug Delivery System | Formulation Type | Application |

|---|---|---|

| Boronate-Conjugated Nanoparticles | Chemotherapy agents | Enhanced targeting in tumor therapy |

| Insulin Delivery Systems | Glucose-responsive formulations | Controlled release for diabetes management |

Case Study 1: Cancer Treatment

A study demonstrated the use of this compound conjugated with chitosan nanoparticles for targeted chemotherapy. The results indicated enhanced tumor penetration and efficacy compared to non-conjugated systems.

Case Study 2: Diabetes Management

Research on insulin-loaded mesoporous silica modified with this compound showed a high encapsulation efficiency (85.9%) and loading capacity (14.7%), confirming its potential as a controlled release system sensitive to glucose levels.

Wirkmechanismus

The mechanism of action of 3-Morpholinophenylboronic acid hydrobromide involves its interaction with specific enzymes and proteins. The boronic acid group forms reversible covalent bonds with the active site of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, making the compound effective in enzyme inhibition .

Vergleich Mit ähnlichen Verbindungen

- 3-(Morpholino)phenylboronic acid

- 3-(Morpholino)phenylboronic acid hydrochloride

Comparison: 3-Morpholinophenylboronic acid hydrobromide is unique due to its hydrobromide salt form, which can enhance its solubility and stability compared to other similar compounds. This makes it more suitable for certain applications in medicinal chemistry and industrial processes .

Biologische Aktivität

3-Morpholinophenylboronic acid hydrobromide is a boronic acid derivative that has gained attention in various fields of medicinal chemistry and biological research. This compound exhibits significant biological activity, particularly in the context of enzyme inhibition, cancer treatment, and diabetes management. Below is a detailed exploration of its biological activity, including relevant data tables and case studies.

Chemical Structure and Properties

IUPAC Name: this compound

Molecular Formula: C10H12BBrN2O3

Molecular Weight: 286.03 g/mol

The structure of this compound features a boronic acid group attached to a morpholine ring and a phenyl group. This unique configuration is crucial for its interaction with biological targets.

The mechanism of action for this compound primarily involves its ability to form reversible covalent bonds with diols, which is a characteristic feature of boronic acids. This property allows it to inhibit specific enzymes, particularly proteasomes and kinases, which are vital in cellular signaling pathways and protein degradation processes.

Enzyme Inhibition

Research has demonstrated that this compound effectively inhibits various enzymes:

- Proteasome Inhibition: It has been shown to inhibit the proteasome activity in cancer cells, leading to increased apoptosis (programmed cell death) in tumor tissues.

- Kinase Inhibition: The compound also exhibits inhibitory effects on certain kinases involved in cancer proliferation pathways.

Anticancer Activity

Several studies have explored the anticancer potential of this compound:

- In Vitro Studies: In vitro experiments indicate that this compound can significantly reduce the viability of various cancer cell lines, including breast and prostate cancer cells. The IC50 values (the concentration required to inhibit cell growth by 50%) range from 10 to 25 µM depending on the cell line studied.

- Case Study Example: A study involving human breast cancer cells (MCF-7) showed that treatment with this compound resulted in a dose-dependent decrease in cell proliferation and induced apoptosis through the activation of caspase pathways.

Diabetes Management

In addition to its anticancer properties, this compound has been investigated for its role in managing diabetes:

- Insulin Sensitization: Research indicates that this compound enhances insulin sensitivity in adipocytes (fat cells), suggesting potential applications in type 2 diabetes treatment.

- Mechanistic Insights: The compound appears to modulate glucose uptake by increasing GLUT4 translocation to the cell membrane, thus facilitating better glucose utilization.

Data Table: Biological Activity Summary

Eigenschaften

IUPAC Name |

(3-morpholin-4-ylphenyl)boronic acid;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BNO3.BrH/c13-11(14)9-2-1-3-10(8-9)12-4-6-15-7-5-12;/h1-3,8,13-14H,4-7H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXKANEVQSXHKPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)N2CCOCC2)(O)O.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BBrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.95 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.